molecular formula C8H14ClNO2 B15318023 (2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoicacidhydrochloride

(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoicacidhydrochloride

Cat. No.: B15318023
M. Wt: 191.65 g/mol
InChI Key: JPTXDHHVWZMAGK-NJCIUDBASA-N
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Description

(2S)-2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride is a non-proteinogenic amino acid derivative featuring a strained bicyclo[1.1.1]pentane (BCP) scaffold. This compound is characterized by its rigid, three-dimensional bicyclic structure, which confers unique steric and electronic properties compared to linear or monocyclic analogs. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and biochemical applications. The (2S)-configuration at the α-carbon ensures stereochemical specificity, critical for interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c9-6(7(10)11)4-8-1-5(2-8)3-8;/h5-6H,1-4,9H2,(H,10,11);1H/t5?,6-,8?;/m0./s1

InChI Key

JPTXDHHVWZMAGK-NJCIUDBASA-N

Isomeric SMILES

C1C2CC1(C2)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1C2CC1(C2)CC(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride typically involves the construction of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another practical approach is the nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are scalable and allow for the installation of various substituents at the bridgehead positions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the generation of [1.1.1]propellane on demand . This method provides an efficient and straightforward access to various bicyclo[1.1.1]pentane species, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can mimic the structure of other bioactive molecules, allowing it to bind to various receptors and enzymes . This interaction can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between the target compound and its analogues:

Compound Name Structure Key Features Biological Relevance
(2S)-2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid hydrochloride Bicyclo[1.1.1]pentane core, α-amino acid backbone High rigidity, improved metabolic stability due to BCP scaffold Potential protease inhibitor or drug candidate
(R)-2-Amino-3-(bicyclo[1.1.1]pentan-1-yl)propanoic acid (CAS: 2306249-72-7) Enantiomeric (R)-configuration at α-carbon Stereochemical divergence may alter receptor binding affinity Used in enantioselective drug development
(R)-3-(Bicyclo[1.1.1]pentan-1-yl)-2-(Cbz-amino)propanoic acid (CAS: 2200552-04-9) Cbz-protected amine, BCP core Enhanced stability for synthetic intermediates Precursor for peptide coupling
(2S)-2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride (C8H11ClF3NO2) Trifluoromethyl-BCP hybrid, shorter carbon chain Increased lipophilicity, potential blood-brain barrier penetration CNS-targeted therapeutics
Physicochemical Properties
  • Molecular Weight: The target compound (C8H14ClNO2) has a molecular weight of 199.66 g/mol, whereas trifluoromethyl-substituted analogues (e.g., C8H11ClF3NO2) exhibit higher molecular weights (245.63 g/mol) due to fluorine incorporation .
  • Solubility: Hydrochloride salts generally improve aqueous solubility. However, the BCP core may reduce solubility compared to flexible analogues like (2S)-2,5-diaminopentanamide dihydrochloride (C5H13N3O•(HCl)2) .

Key Challenges :

  • Low yields due to steric hindrance during bicyclo[1.1.1]pentane synthesis.
  • Sensitivity of the BCP scaffold to acidic/basic conditions during deprotection .

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